N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a 2-fluorophenyl-substituted piperazine ring, a furan-2-yl group, and a morpholine-containing propyl chain.
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN5O4/c26-20-5-1-2-6-21(20)30-10-12-31(13-11-30)22(23-7-3-16-35-23)19-28-25(33)24(32)27-8-4-9-29-14-17-34-18-15-29/h1-3,5-7,16,22H,4,8-15,17-19H2,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLWNAWRXRIJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled together under specific reaction conditions. Common reagents used in the synthesis include fluorophenyl piperazine, furan-2-yl ethylamine, and morpholine. The reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Modifications in Ethanediamide Derivatives
The compound’s analogs differ primarily in substituents on the piperazine ring, morpholine chain length, and terminal groups. Below is a comparative analysis:
Table 1: Structural Comparison of Ethanediamide Derivatives
Implications of Structural Variations
Piperazine Substituents :
- Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in receptors compared to the 4-methoxyphenyl analog, which offers electron-donating effects .
- Phenyl (BA75358) : The absence of fluorine or methoxy groups in BA75358 likely reduces target specificity but improves synthetic accessibility .
Terminal Groups :
Pharmacological Context from Related Compounds
While direct activity data for the target compound are lacking, insights can be drawn from structurally related piperazine-morpholine hybrids:
- Receptor Affinity : Piperazine derivatives with fluorophenyl groups often exhibit affinity for serotonin (5-HT) and dopamine receptors, implying possible CNS applications .
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide, a complex organic compound, has attracted significant attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a furan moiety, along with a morpholine group. The molecular formula is , with a molecular weight of approximately 438.5 g/mol. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The binding affinity to these receptors can influence various signaling cascades, ultimately affecting neuronal excitability and neurotransmitter release.
Key Mechanisms:
- Receptor Binding : The compound interacts with serotonin (5-HT) and dopamine receptors, potentially leading to altered mood and behavior.
- Transport Inhibition : Analogous compounds have been shown to inhibit nucleoside transporters (ENTs), affecting cellular uptake of nucleosides, which may have implications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperazine and furan substituents have been studied to enhance receptor selectivity and potency.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens on the fluorophenyl group | Increases binding affinity to receptors |
| Alteration of the morpholine substituent | Modifies pharmacokinetic properties |
| Changes in the furan ring structure | Affects solubility and bioavailability |
Case Studies
- In Vitro Studies : Research has demonstrated that analogs of this compound exhibit significant inhibition of ENT1 and ENT2 transporters. For instance, modifications in the benzene moiety led to varying degrees of inhibitory effects on uridine uptake, highlighting the importance of structural nuances .
- Animal Models : In vivo studies using rodent models have shown that compounds similar to this compound can produce anxiolytic-like effects, suggesting potential therapeutic applications in anxiety disorders.
- Clinical Relevance : Emerging data suggest that this compound may also play a role in modulating pain pathways, offering prospects for developing novel analgesics. Preliminary results indicate that it could reduce pain responses in inflammatory models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
